4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives This compound features a bromophenyl group attached to a methyl group, which is further connected to an oxoimidazolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of toluene to form 4-bromotoluene. This step is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Imidazolidine Ring: The bromophenyl intermediate is then reacted with glycine or its derivatives to form the imidazolidine ring. This step involves a cyclization reaction under acidic or basic conditions.
Oxidation and Carboxylation: The final steps involve the oxidation of the imidazolidine ring to introduce the oxo group, followed by carboxylation to form the carboxylic acid functional group. These steps can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide and carboxylation reagents like carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxo group in the imidazolidine ring can be reduced to form hydroxyl derivatives, while the carboxylic acid group can be oxidized to form corresponding acid derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Condensation: Catalysts like sulfuric acid, hydrochloric acid, or dicyclohexylcarbodiimide (DCC) in organic solvents.
Major Products Formed
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Oxidation: Formation of imidazolidine-2,4-dione derivatives.
Reduction: Formation of hydroxyl-imidazolidine derivatives.
Condensation: Formation of esters or amides of imidazolidine derivatives.
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties for applications in electronics, coatings, and sensors.
Biological Research: It is employed in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules to understand their mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromophenyl group can enhance binding affinity to target proteins, while the imidazolidine ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-[(4-Methylphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid:
4-[(4-Nitrophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid: The presence of a nitro group can significantly alter its electronic properties and reactivity compared to the bromophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFOYWSDQCEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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